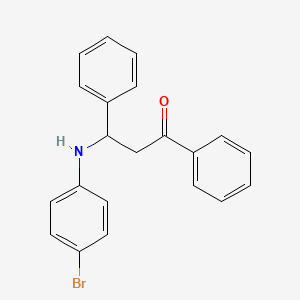

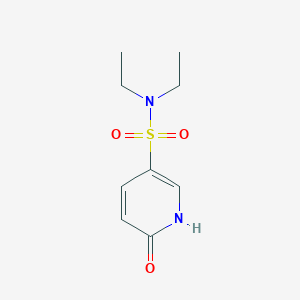

![molecular formula C20H14BrN3OS2 B2497143 N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391874-63-8](/img/structure/B2497143.png)

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiadiazole compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones involves reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with appropriate amines, illustrating the complexity and specificity required in synthesizing such compounds (Arshad et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, closely related to the compound , is characterized by specific bonding and interactions. For example, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrate hydrogen bonding and weak π-π stacking interactions, contributing to the stability and planarity of the heterodimers formed (Smith & Lynch, 2013).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, highlighting their reactivity and the potential for derivatization. The regioselective synthesis of thiadiazole derivatives, such as the 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole-6,11-dione, involves condensation with alkyl, aralkyl, and phenacyl halides, indicating the versatility of these compounds in chemical synthesis (Srinivas & Rao, 2011).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are influenced by their molecular structure and interactions. The crystal structures of similar compounds provide insights into their solid-state properties, such as planarity, dihedral angles, and intermolecular interactions, which are critical for understanding their behavior in various applications (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole and related compounds are defined by their functional groups and heterocyclic systems. These compounds exhibit a range of activities, including antifungal and antiviral properties, as seen in the biological activity of naphthalen-2-yl-4-methyl-1,2,3-thiadiazole-5-carboxylate, highlighting their potential for further chemical and pharmaceutical exploration (Wang et al., 2011).

Scientific Research Applications

Pharmacological Investigations

- Vasoconstriction Mechanism Studies : Research has been conducted on similar compounds, like A61603, which is a potent alpha(1A)-adrenoceptor agonist. Studies have shown that it can decrease carotid artery conductance in anaesthetized pigs via a novel non-adrenergic mechanism, hinting at complex interactions at the vascular level (Willems et al., 2001).

Synthesis and Antiinflammatory Activity

- Antiinflammatory Compounds Development : Related structures like 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides have been synthesized and assessed for their antiinflammatory activity, with some showing promising results in tests like the carrageenin oedema test and RPAR in rats (Doria et al., 1986).

Synthesis and Antiestrogenic Activity

- Antiestrogenic Activity Research : Compounds with similar structures have been synthesized and shown to exhibit potent antiestrogenic activity, both orally and subcutaneously, in rats and mice. This is indicative of the potential for the development of pharmaceutical agents targeting estrogen receptors (Jones et al., 1979).

Antiinflammatory and Analgesic Agents Development

- Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Research on derivatives of similar compounds has shown promising anti-inflammatory and analgesic activities without inducing gastric lesions, suggesting potential for developing new drugs with reduced side effects (Berk et al., 2009).

Mechanism of Action

Thiadiazoles

Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Benzyl Compounds

The benzyl group in the compound is a common feature in many biologically active molecules. Compounds with a benzyl group can undergo various reactions, including free radical bromination and nucleophilic substitution .

properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3OS2/c21-17-9-5-13(6-10-17)12-26-20-24-23-19(27-20)22-18(25)16-8-7-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSACNFLMFCDWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

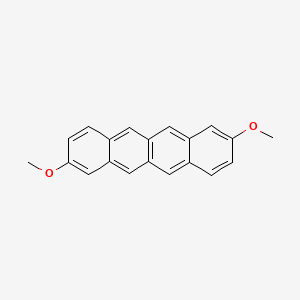

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

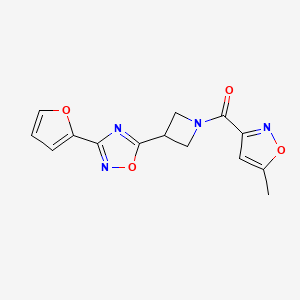

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

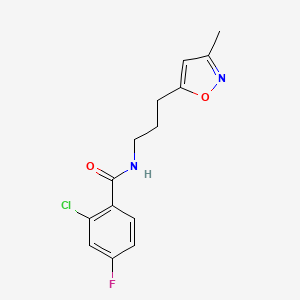

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)

![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)